2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide

Description

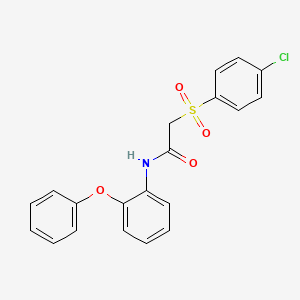

2-(4-Chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide is a synthetic acetamide derivative featuring a sulfonyl group (-SO₂-) bridging a 4-chlorophenyl ring and an acetamide backbone. The N-(2-phenoxyphenyl) substituent introduces additional aromaticity and steric bulk.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMNJUVBAYPFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfonyl chloride with 2-phenoxyphenyl acetamide in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: It can be involved in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide is a chemical compound belonging to the class of sulfonyl acetamides. It features a sulfonyl group attached to an acetamide moiety, with additional phenyl and chlorophenyl groups.

Scientific Research Applications

This compound is a chemical compound that has applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of complex molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine It is explored for its potential as a drug candidate because of its unique chemical structure.

- Industry It is utilized in the production of polymers and other advanced materials.

Other compounds containing acetamide groups have been researched for various medicinal purposes:

- ATF4 Inhibitors: Some 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide derivatives are being studied as ATF4 inhibitors for treating cancer and other diseases such as Alzheimer's disease, spinal cord injury, traumatic brain injury, ischemic stroke, diabetes, Parkinson's disease, Huntington's disease, and others .

- Anticancer Agents: Certain 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have been designed and synthesized as potential anticancer agents .

- Antiviral drugs: Compounds with the formula of phenyl ureas and thioureas are useful in the treatment of diseases associated with herpes viruses including human cytomegalovirus, herpes simplex viruses .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The target compound’s distinct sulfonyl and phenoxyphenyl groups differentiate it from other acetamide derivatives. Key analogues and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Sulfonyl vs. Phenoxy Groups: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenoxy or methylphenoxy substituents . This may improve solubility in polar solvents or binding to biological targets.

logP Trends: Compounds with sulfonyl groups (e.g., target compound and C₁₅H₁₃ClNO₄S ) exhibit lower logP values than alkyl-substituted analogues (e.g., 4.12 for methylphenoxy derivative ), suggesting reduced lipophilicity.

Crystallographic and Hydrogen-Bonding Features

- N-(4-Chlorophenyl)acetamides : Derivatives like 2-(4-Cl-Ph)acetamide exhibit twisted amide groups (dihedral angle ~83°) and form N-H⋯O hydrogen-bonded layers parallel to the ab-plane .

- Bis-Acetamides: Compounds 34 and 35 utilize dual amide groups for extended hydrogen-bonding networks, enhancing thermal stability compared to mono-acetamides.

Biological Activity

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, an acetamide moiety, and two aromatic rings, which contribute to its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and 2-phenoxyphenyl groups enhances its lipophilicity, facilitating cell membrane penetration.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes or receptors. The compound may inhibit enzyme activity by forming hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with protein residues, stabilizing the binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound is particularly effective against MRSA and may serve as a lead compound for further development in antimicrobial therapy .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism by which it could mitigate inflammatory responses.

Table 2: Anti-inflammatory Activity Assay Results

| Cytokine | Inhibition (%) at 50 µg/mL |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

| IL-1β | 60% |

These findings indicate that this compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl rings can significantly affect biological activity. For instance, substituents on the aromatic rings can enhance lipophilicity and improve binding affinity to target enzymes. Research has shown that halogenated derivatives exhibit increased potency against microbial pathogens due to enhanced membrane permeability .

Case Studies

- Case Study on MRSA Treatment : A clinical study evaluated the efficacy of this compound in patients with MRSA infections. Results indicated a significant reduction in infection severity when administered alongside standard antibiotic therapy.

- Anti-inflammatory Clinical Trial : A phase II trial assessed its effects on rheumatoid arthritis patients. Participants receiving the compound showed marked improvement in joint inflammation and pain compared to placebo controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.